Fenitrothion

Description

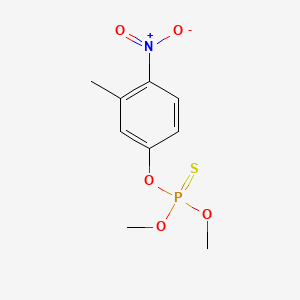

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOLGFHPUIJIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO5PS | |

| Record name | FENITROTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENITROTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032613 | |

| Record name | Fenitrothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenitrothion is a brownish-yellow oil. Used as a selective acaricide and a contact and stomach insecticide against chewing and sucking insects on rice, orchard fruits, vegetables, cereals, cotton and forest. Also used against flies, mosquitoes, and cockroaches. (EPA, 1998), Yellow liquid; [Merck Index] Brown to yellow liquid; mp = 0.3 deg C; [ICSC] Yellow or yellowish-brown liquid; mp = 3.4 deg C; [HSDB] Brown-yellow liquid; mp = 3.4 deg C; [MSDSonline], Liquid, BROWN-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | FENITROTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenitrothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fenitrothion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENITROTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

244 °F at 0.05 mmHg (EPA, 1998), BP: 118 °C at 0.05 mm Hg | |

| Record name | FENITROTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenitrothion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

> 100.00 °C (> 212.00 °F), 157 °C | |

| Record name | Fenitrothion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENITROTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 38.0 mg/L at 25 °C, Readily soluble in alcohols, esters, ketones, aromatic hydrocarbons and chlorinated hydrocarbons. In hexane 24 g/L, isopropanol 138 g/L (20 °C), Readily soluble in dichloromethane, 2-propanol, toluene, hardly sol in n-hexane., Low solubility in aliphatic hydrocarbons; soluble in most organic solvents, 0.038 mg/mL at 25 °C, Solubility in water at 20 °C: none | |

| Record name | Fenitrothion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenitrothion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENITROTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.3227 g/cu cm at 25 °C, Relative density (water = 1): 1.3 | |

| Record name | FENITROTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenitrothion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENITROTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

6e-06 mmHg at 68 °F (EPA, 1998), 0.000054 [mmHg], 5.40X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.018 | |

| Record name | FENITROTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenitrothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fenitrothion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENITROTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Technical grade fenitrothion contains the S-methyl tautomer, which is formed from fenitrothion in varying amounts in presence of heat. This compound, which is much more toxic than the O-methyl compound, occurs in fenitrothion in concentrations ranging from 0.4 to 4%., The analysis of technical organophosphorus insecticides by (31)Phosphorous nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/ | |

| Record name | Fenitrothion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-brown liquid, Yellow oily liquid | |

CAS No. |

122-14-5 | |

| Record name | FENITROTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4998 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenitrothion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenitrothion [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenitrothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenitrothion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENITROTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8M4X3Y7ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenitrothion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenitrothion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENITROTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

0.3 °C, 3.4 °C | |

| Record name | Fenitrothion | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenitrothion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FENITROTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Fenitrothion mechanism of action on insects

An In-depth Technical Guide on the Mechanism of Action of Fenitrothion on Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a broad-spectrum organophosphate (OP) insecticide that exerts its primary toxic effect on insects through the inhibition of the critical nervous system enzyme, acetylcholinesterase (AChE). A phosphorothioate, this compound itself is a weak inhibitor and requires metabolic bioactivation to its potent oxygen analog, fenitrooxon. This active metabolite irreversibly binds to and inhibits AChE at cholinergic synapses, leading to an accumulation of the neurotransmitter acetylcholine (ACh). The resulting overstimulation of cholinergic receptors causes neuromuscular paralysis, and ultimately, the death of the insect. Resistance to this compound in insect populations is an evolving concern and is primarily attributed to enhanced metabolic detoxification or mutations in the AChE gene that reduce the enzyme's sensitivity to inhibition.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of this compound is a multi-step process involving metabolic activation followed by targeted enzyme inhibition within the insect's nervous system.

Metabolic Bioactivation

This compound is a pro-insecticide, meaning it is converted into its more toxic form within the insect's body.[1] This process, known as oxidative desulfuration, is primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) located in tissues such as the insect fat body. The sulfur atom on the phosphorus is replaced by an oxygen atom, transforming this compound into fenitrooxon.[2] This conversion dramatically increases the electrophilicity of the phosphorus atom, making fenitrooxon a significantly more potent inhibitor of acetylcholinesterase than the parent this compound molecule.[2]

Acetylcholinesterase (AChE) Inhibition

The primary target of fenitrooxon is acetylcholinesterase (AChE, EC 3.1.1.7), an essential enzyme found at neuromuscular junctions and cholinergic synapses in the insect's central and peripheral nervous systems.[3] AChE's physiological role is to hydrolyze and thereby terminate the action of the neurotransmitter acetylcholine (ACh).[4]

Fenitrooxon acts as an irreversible inhibitor of AChE. The mechanism involves the phosphorylation of a critical serine residue within the active site of the enzyme. This forms a stable, covalent phosphyl-AChE adduct that renders the enzyme non-functional.[4]

Physiological Consequences

With AChE inhibited, acetylcholine cannot be broken down and accumulates in the synaptic cleft.[2] This leads to the continuous and excessive stimulation of postsynaptic nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). The resulting neurotoxic cascade manifests as tremors, uncoordinated movement, convulsions, paralysis, and ultimately, death of the insect.[3]

Visualized Signaling Pathway

The following diagram illustrates the molecular cascade from the introduction of this compound to the final physiological effect in the insect.

Caption: Mechanism of this compound toxicity in insects.

Quantitative Analysis of AChE Inhibition

This compound is a weak AChE inhibitor, while its metabolite, fenitrooxon, is highly potent. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency. While comprehensive data across multiple insect species is sparse in publicly available literature, data from mammalian systems and specific insect studies illustrate the core principle of bioactivation.

| Compound | Enzyme Source | Parameter | Value | Reference |

| This compound | Rat Erythrocyte AChE | IC₅₀ | ~500 µM | [2] |

| This compound | Human Erythrocyte AChE | IC₅₀ | >500 µM | [2] |

| Fenitrooxon | Rat Erythrocyte AChE | IC₅₀ | 0.95 µM | [2] |

| Fenitrooxon | Human Erythrocyte AChE | IC₅₀ | 0.84 µM | [2] |

| Fenitrooxon | Bactrocera dorsalis AChE (Susceptible Strain) | Sensitivity | High | [5] |

| Fenitrooxon | Bactrocera dorsalis AChE (Resistant Strain) | Sensitivity | 5810-fold lower than susceptible strain | [5] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following protocol is a representative colorimetric method for determining AChE activity and inhibition, based on the Ellman method. This assay measures the production of thiocholine from the hydrolysis of acetylthiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion detectable by spectrophotometry.

Materials and Reagents

-

Enzyme Source: Purified AChE from insect source (e.g., homogenized insect heads) or a commercial source (e.g., from electric eel).

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Substrate: 14 mM Acetylthiocholine iodide (ATCI).

-

Chromogen: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in buffer.

-

Inhibitor: this compound or Fenitrooxon solutions of varying concentrations (dissolved in a suitable solvent like DMSO, then diluted in buffer).

-

Instrumentation: 96-well microplate reader capable of measuring absorbance at 412 nm.

Assay Procedure

-

Preparation: Prepare working solutions of all reagents. Serially dilute the inhibitor stock solution to create a range of test concentrations.

-

Reaction Setup: In a 96-well microplate, add the following to each well in order:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0).

-

10 µL of the inhibitor solution (or solvent for control wells).

-

10 µL of the AChE enzyme solution (e.g., 1 U/mL).

-

-

Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at room temperature (or 25°C) to allow the inhibitor to interact with the enzyme.

-

Chromogen Addition: Add 10 µL of 10 mM DTNB to each well.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.

-

Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over a period of 10 minutes (kinetic reading). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.

-

Calculation: The rate of reaction is proportional to the change in absorbance over time. The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the AChE inhibition assay.

Caption: Workflow for a colorimetric acetylcholinesterase inhibition assay.

Mechanisms of Insecticide Resistance

Insect populations can develop resistance to this compound through several biochemical and physiological adaptations.

-

Target-Site Insensitivity: Mutations in the gene encoding acetylcholinesterase (ace) can alter the structure of the enzyme's active site. These modifications reduce the binding affinity of fenitrooxon, rendering the enzyme less sensitive to inhibition.[5] This allows the nervous system to function more normally even in the presence of the insecticide.

-

Metabolic Resistance: Insects may evolve enhanced detoxification capabilities. This often involves the upregulation or increased efficiency of enzyme families such as:

-

Cytochrome P450s (CYP450s): Can detoxify this compound and fenitrooxon through pathways other than activation.

-

Glutathione S-transferases (GSTs): Catalyze the conjugation of glutathione to the insecticide, marking it for excretion.

-

Esterases: Can hydrolyze and detoxify the organophosphate molecule.

-

-

Symbiont-Mediated Resistance: A novel mechanism involves gut symbionts. Certain strains of bacteria, such as Burkholderia, that live in the insect's gut have been shown to be capable of degrading this compound.[5] Insects harboring these bacteria gain significant protection from the insecticide, as the compound is broken down before it can be absorbed and activated.

Conclusion

The insecticidal efficacy of this compound is rooted in its targeted disruption of cholinergic neurotransmission. Its action as a pro-insecticide that is metabolically converted to the highly potent AChE inhibitor, fenitrooxon, is a classic example of organophosphate toxicology. Understanding this core mechanism, the quantitative parameters of inhibition, and the diverse strategies insects employ to develop resistance is fundamental for the effective management of pest populations and the development of next-generation insecticides that can overcome these resistance mechanisms. The detailed experimental protocols provide a framework for researchers to assess the inhibitory potential of novel compounds and to study the nuances of enzyme-inhibitor interactions.

References

- 1. Acetylcholinesterase Inhibition in Rats and Humans Following Acute this compound Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity of cypermethrin and this compound on the hemolymph carbohydrates, head acetylcholinesterase, and thoracic muscle Na+, K+-ATPase of emerging honeybees (Apis mellifera mellifera. L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Fenitrothion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenitrothion, an organophosphorothioate insecticide, has been widely utilized in agriculture and public health for the control of a broad spectrum of insect pests. A thorough understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicological profile, and for the development of effective and safe formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and insights into its metabolic and signaling pathways.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: Identification and Chemical Structure

| Parameter | Value |

| Chemical Name | O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate |

| CAS Number | 122-14-5 |

| Molecular Formula | C₉H₁₂NO₅PS |

| Molecular Weight | 277.23 g/mol |

| Chemical Structure |  |

Table 2: Physical and Chemical Properties

| Property | Value | Temperature (°C) | Pressure |

| Physical State | Yellow-brown liquid | Ambient | - |

| Melting Point | 3.4 °C | - | - |

| Boiling Point | 118 °C | - | 0.05 mmHg |

| Vapor Pressure | 1.48 x 10⁻⁴ Pa | 20 | - |

| Water Solubility | 19 mg/L | 20 | - |

| log P (Octanol-Water Partition Coefficient) | 3.30 | - | - |

| pKa | Not applicable (no ionizable groups) | - | - |

Table 3: Solubility in Organic Solvents

| Solvent | Solubility (g/L) | Temperature (°C) |

| Dichloromethane | Readily soluble | - |

| 2-Propanol | Readily soluble | - |

| Toluene | Readily soluble | - |

| n-Hexane | Hardly soluble | - |

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of this compound adheres to internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)[1][2][3][4]

The melting point of this compound is determined using the capillary method.

-

Apparatus: A melting point apparatus consisting of a heated block and a capillary tube holder with a magnifying lens for observation.

-

Procedure:

-

A small amount of the purified this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a slow, controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

-

Boiling Point (OECD Guideline 103)[5][6][7]

The boiling point of this compound is determined under reduced pressure to prevent decomposition. The dynamic method is commonly employed.

-

Apparatus: A distillation apparatus equipped with a heating mantle, a distillation flask, a condenser, a receiver, a pressure gauge, and a vacuum pump.

-

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The pressure inside the apparatus is reduced to the desired level (e.g., 0.05 mmHg).

-

The sample is heated, and the temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that pressure.

-

Vapor Pressure (OECD Guideline 104)[8][9][10][11][12]

The vapor pressure of this compound can be determined using the gas saturation method.

-

Apparatus: A gas saturation apparatus, which includes a temperature-controlled chamber, a carrier gas supply, a saturation cell containing the test substance, and a trapping system to collect the vaporized substance.

-

Procedure:

-

A slow, controlled stream of an inert carrier gas (e.g., nitrogen) is passed through or over the this compound sample maintained at a constant temperature.

-

The carrier gas becomes saturated with the vapor of the substance.

-

The amount of vaporized substance transported by the gas is determined by trapping it and measuring its mass.

-

The vapor pressure is calculated from the mass of the condensed substance and the volume of the carrier gas passed through the system.

-

Water Solubility (OECD Guideline 105 - Flask Method)[13][14][15][16][17]

The flask method is suitable for determining the water solubility of this compound.

-

Apparatus: A thermostatically controlled water bath, glass flasks with stoppers, and an analytical instrument for concentration measurement (e.g., HPLC).

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated in the thermostatically controlled water bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The solution is then allowed to stand to allow undissolved material to settle.

-

A sample of the aqueous phase is carefully withdrawn, filtered or centrifuged to remove any suspended particles, and the concentration of this compound is determined using a suitable analytical method.

-

Partition Coefficient (n-Octanol/Water) (OECD Guideline 107 - Shake Flask Method)[18][19][20][21][22]

The shake flask method is a straightforward approach to determine the log P value of this compound.

-

Apparatus: Glass flasks with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.

-

The two phases are then combined in a flask in a defined volume ratio.

-

The flask is shaken until equilibrium is reached.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is reported as log P.

-

Signaling Pathways and Experimental Workflows

The biological activity and environmental fate of this compound are governed by its interaction with various biological pathways and its degradation processes. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Mammalian metabolic pathway of this compound.

Caption: Mechanism of acetylcholinesterase inhibition by fenitrooxon.

Caption: this compound's inhibitory effect on the AMPK/PI3K/AKT signaling pathway.[1][2]

Caption: Experimental workflow for pesticide residue analysis in food.[3][4][5][6]

Caption: Logical workflow for chemical hazard identification and risk assessment.[7][8][9][10][11]

References

- 1. This compound induces glucose metabolism disorders in rat liver BRL cells by inhibiting AMPKα and IRS1/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. agilent.com [agilent.com]

- 5. gcms.cz [gcms.cz]

- 6. lcms.cz [lcms.cz]

- 7. How to Identify Hazardous Chemicals? | CloudSDS [cloudsds.com]

- 8. saltegra.com [saltegra.com]

- 9. aidic.it [aidic.it]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

- 11. wcupa.edu [wcupa.edu]

A Technical Guide to the Degradation Pathways of Fenitrothion in Soil

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fenitrothion, a broad-spectrum organophosphate insecticide, is subject to various degradation processes in the soil environment that dictate its persistence, bioavailability, and potential for off-site transport. Understanding these pathways is critical for accurate environmental risk assessment. This guide provides a detailed overview of the primary degradation routes of this compound in soil, including biodegradation under aerobic and anaerobic conditions, and abiotic processes such as chemical hydrolysis and photolysis. Quantitative data on degradation rates are summarized, key metabolites are identified, and detailed experimental protocols for studying soil degradation are provided.

Core Degradation Pathways

The environmental fate of this compound in soil is governed by a combination of microbial and chemical processes. The dominant pathway and resulting metabolites are highly dependent on soil conditions such as oxygen availability, pH, moisture, and exposure to sunlight. Minimal degradation in sterilized soils confirms that microbial activity is the primary driver of its breakdown.[1]

Microbial degradation is the most significant pathway for this compound dissipation in most soil environments.[1] A diverse range of soil microorganisms, including bacteria (Pseudomonas, Burkholderia, Rhizobium) and fungi (Aspergillus, Trichoderma), are capable of metabolizing this compound.[2][3] The specific transformation depends heavily on the soil's redox potential.

-

Aerobic Pathway: In well-aerated (upland) soils, the primary microbial degradation route involves the hydrolytic cleavage of the P-O-aryl linkage.[4] This process yields 3-methyl-4-nitrophenol (MNP) as the main initial metabolite, which can be further mineralized to CO2.[1][4] Another identified aerobic mechanism is an initial oxidative desulfuration to form fenitrooxon, followed by hydrolysis and demethylation.[5]

-

Anaerobic Pathway: Under submerged or flooded (anaerobic) conditions, the principal degradation pathway shifts to the reduction of the nitro group (NO2) on the aromatic ring.[4] This results in the formation of aminothis compound . This amino derivative may be further metabolized to formylamino and acetylamino derivatives, which can become bound to soil particles.[4]

While generally slower than biodegradation, abiotic processes contribute to the overall dissipation of this compound, particularly at the soil surface and in specific chemical environments.

-

Chemical Hydrolysis: The hydrolysis of this compound is highly dependent on pH. It is relatively stable under acidic conditions but degrades more rapidly as alkalinity increases.[6] The reaction pathway is also pH-dependent:

-

Acidic to Neutral pH: Cleavage of the P-O-methyl linkage is favored, producing demethylthis compound.

-

Alkaline pH: Cleavage of the P-O-aryl linkage dominates, yielding 3-methyl-4-nitrophenol (MNP).[6]

-

-

Photolysis: On the soil surface, this compound is susceptible to rapid degradation by sunlight (photolysis).[7] This process can involve several reactions, including oxidation of the P=S group to a P=O group (forming the more toxic metabolite fenitrooxon ), isomerization to S-methyl this compound, and cleavage of the P-O-aryl linkage to form MNP.[7] The half-life due to photolysis can be as short as 13 hours.[7]

Quantitative Degradation Data

The persistence of this compound is commonly expressed as its half-life (t½), the time required for 50% of the initial concentration to dissipate. This value varies significantly based on soil type and environmental conditions.

| Degradation Process | Soil Condition / Type | Half-Life (t½) | Reference(s) |

| Overall Degradation | Aerobic Upland Soils | < 7 days | [4] |

| Submerged (Anaerobic) Soils | < 7 days | [4] | |

| Forest Soil | ~3 days (for 50% dissipation) | [1][6] | |

| Calcareous Sandy Clay Loam | 19.36 days | [8][9] | |

| Soil under Green Bean Plants | 6.08 days | [10] | |

| Photolysis | Soil Surface | 13 hours | [7] |

Experimental Protocols

Studying the degradation of this compound in soil involves controlled laboratory experiments designed to isolate specific degradation pathways and quantify dissipation rates.[11][12]

A typical laboratory-based soil metabolism study follows a structured workflow to ensure reproducible and accurate results.[12] This involves treating soil with the pesticide, incubating it under controlled conditions, and sampling over time to measure the decline of the parent compound and the formation of metabolites.

This protocol is a composite based on methodologies described in the literature.[5][13]

1. Objective: To extract this compound and its primary metabolites from soil samples for quantification.

2. Materials:

-

Soil samples (10-20 g) from the degradation study.

-

Extraction Solvent: Dichloromethane or Acetonitrile (HPLC grade).

-

Glass vials or centrifuge tubes.

-

Ultrasonic bath (sonicator) or wrist-action shaker.

-

Centrifuge.

-

Syringe filters (0.22 µm).

-

Analytical instruments: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Protocol:

-

Sampling: At each designated time point, collect triplicate soil samples from the incubation vessels.

-

Extraction:

-

Weigh 10 g of a homogenized soil subsample into a 50 mL glass centrifuge tube.

-

Add 20 mL of acetonitrile to the tube.

-

Place the tube in an ultrasonic bath and sonicate for 10-15 minutes to ensure thorough extraction.

-

-

Separation:

-

Centrifuge the sample at 3000-4000 rpm for 10 minutes to pellet the soil particles.

-

-

Filtration and Concentration:

-

Carefully decant the supernatant (the solvent containing the extracted pesticides).

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining fine particulates.

-

If necessary, the extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.

-

-

Analysis:

-

Inject a known volume (e.g., 1-5 µL) of the final extract into the analytical instrument (HPLC or GC-MS).

-

Quantify the concentration of this compound and its metabolites by comparing peak areas to those of certified reference standards.

-

The degradation kinetics are often modeled using a first-order rate equation to calculate the half-life (t½ = 0.693/k).[8]

-

4. Quality Control:

-

Control Samples: Analyze untreated soil samples to check for matrix interference.

-

Spiked Samples: Fortify control soil with known concentrations of this compound and metabolites to determine extraction recovery percentages. A recovery of 85-110% is typically considered acceptable.

-

Replicates: Process and analyze all samples in triplicate to ensure statistical validity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Further Studies on Degradation of this compound in Soils [jstage.jst.go.jp]

- 5. Biodegradation of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 7. researchgate.net [researchgate.net]

- 8. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]

- 9. Degradation Kinetics and Half-Lives of this compound and Thiobencarb in The New Reclaimed Calcareous Soil of Egypt Using GC-MS [jalexu.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

- 11. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 12. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

The Environmental Fate and Transport of Fenitrothion: A Technical Guide

An in-depth examination of the degradation, mobility, and bioaccumulation of the organophosphate insecticide fenitrothion in the environment, intended for researchers, scientists, and drug development professionals.

This compound, a broad-spectrum organophosphate insecticide, has been utilized globally for the control of a wide range of agricultural and public health pests. Its efficacy is attributed to its action as a cholinesterase inhibitor.[1] However, the introduction of any pesticide into the environment necessitates a thorough understanding of its subsequent fate and transport to adequately assess potential ecological risks. This technical guide provides a comprehensive overview of the environmental behavior of this compound, detailing its degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols for key environmental fate studies are provided.

Physicochemical Properties

The environmental behavior of this compound is largely governed by its physicochemical properties. It is characterized by moderate aqueous solubility and is highly soluble in many organic solvents.[1] this compound is also volatile, which can influence its transport in the atmosphere.[1]

Environmental Degradation

This compound is not expected to be persistent in soil or water systems due to its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation.[1]

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound. The rate of hydrolysis is pH-dependent, with the compound being relatively more stable under acidic and neutral conditions and less stable under alkaline conditions.

Photolysis

This compound is susceptible to rapid degradation by photolysis, particularly in aqueous environments.[2] This process involves the transformation of this compound into various products, including 3-methyl-4-nitrophenol, fenitrooxon, and its S-methyl isomer.[2]

Biodegradation

Microbial breakdown is a significant factor in the degradation of this compound in both soil and water.[3] In aerobic upland soils, a primary degradation route is the cleavage of the P-O-aryl linkage, forming 3-methyl-4-nitrophenol, which is further metabolized to carbon dioxide.[4] Under anaerobic conditions in submerged soils, the nitro group is primarily reduced to an amino group.[4] Fungi, such as Aspergillus parasiticus, have been identified as capable of degrading this compound.[5]

Environmental Transport

The movement of this compound between environmental compartments is influenced by its potential for leaching, runoff, and volatilization.

Mobility in Soil

This compound has a low potential for leaching to groundwater.[1] Its mobility in soil is influenced by adsorption-desorption processes, which are dependent on soil properties such as organic matter and clay content.

Bioaccumulation

This compound does not significantly bioconcentrate in aquatic organisms.[3] While it can be readily taken up from water, it is also metabolized by organisms.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental fate and transport of this compound.

Table 1: Degradation Half-lives of this compound

| Environmental Compartment | Degradation Process | Half-life (t½) | Conditions |

| Water | Hydrolysis | 180 - 200 days | Acidic and neutral pH |

| Water | Hydrolysis | ~100 days | Alkaline pH |

| Water | Photolysis | ~3 days | - |

| Water (River) | Overall Degradation | 1-28% remaining after 72 hours | -[3] |

| Soil | Biodegradation | 19.36 days | Sandy clay loam[7] |

| Soil (Aerobic) | Biodegradation | < 7 days | Upland soils[4] |

| Soil (Anaerobic) | Biodegradation | < 7 days | Submerged soils[4] |

Table 2: Bioaccumulation and Soil Sorption of this compound

| Parameter | Organism/Matrix | Value |

| Bioconcentration Factor (BCF) | Aquatic Organisms | ≤ 450[3] |

| Bioconcentration Factor (BCF) | Oreochromis niloticus (whole body) | 675.43[8] |

| Bioconcentration Factor (BCF) | Oreochromis niloticus (muscle) | 264.91[8] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's environmental fate, based on internationally recognized guidelines.

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

Objective: To determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Preparation: Select and characterize at least one soil type (e.g., sandy loam). Sieve the soil to <2 mm and adjust the moisture content.

-

Test Substance Application: Apply ¹⁴C-labeled this compound uniformly to the soil samples at a concentration relevant to agricultural use.

-

Incubation:

-

Aerobic: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in biometer flasks or a flow-through system that allows for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Collect soil samples at predetermined intervals over a period of up to 120 days.

-

Extraction: Extract this compound and its transformation products from the soil samples using appropriate organic solvents.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its metabolites. The trapped volatiles and ¹⁴CO₂ are also quantified.

-

Data Analysis: Determine the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound. Identify and quantify major transformation products.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add this compound (radiolabeled or non-labeled) to the buffer solutions at a concentration that does not exceed its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect aliquots from each solution at various time points.

-

Analysis: Analyze the samples for the concentration of this compound and any major hydrolysis products using a suitable analytical method (e.g., HPLC, GC-MS).

-

Data Analysis: Calculate the first-order rate constant and the half-life of hydrolysis at each pH.

Phototransformation in Water (based on OECD Guideline 316)

Objective: To determine the rate and pathway of this compound degradation in water due to direct photolysis.

Methodology:

-

Test Solution: Prepare a sterile, buffered aqueous solution of ¹⁴C-labeled this compound.

-

Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature.

-

Dark Control: Incubate a parallel set of samples in the dark to account for any non-photolytic degradation.

-

Sampling: Collect samples from both the irradiated and dark control solutions at specific time intervals.

-

Analysis: Analyze the samples by HPLC with radiometric detection to quantify this compound and its photoproducts.

-

Data Analysis: Calculate the photolysis rate constant and half-life. Identify major phototransformation products.

Leaching in Soil Columns (based on OECD Guideline 312)

Objective: To assess the mobility and leaching potential of this compound in soil.

Methodology:

-

Column Preparation: Pack glass columns with sieved soil to a defined height and bulk density. Pre-wet the columns with an artificial rainwater solution.

-

Test Substance Application: Apply ¹⁴C-labeled this compound to the surface of the soil columns.

-

Leaching: Apply a defined volume of artificial rainwater to the top of the columns over a set period (e.g., 48 hours) to simulate rainfall.

-

Leachate Collection: Collect the leachate that passes through the columns in fractions.

-

Soil Sectioning: After the leaching period, extrude the soil from the columns and section it into segments.

-

Analysis: Analyze the leachate fractions and soil segments for this compound and its metabolites using appropriate extraction and analytical techniques (e.g., LSC, HPLC).

-

Data Analysis: Determine the distribution of radioactivity throughout the soil profile and in the leachate to assess the mobility of this compound.

Bioaccumulation in Fish (based on OECD Guideline 305)

Objective: To determine the bioconcentration factor (BCF) of this compound in fish.

Methodology:

-

Test Organisms: Select a suitable fish species (e.g., zebrafish, rainbow trout).

-

Exposure Phase (Uptake): Expose the fish to a constant, sublethal concentration of ¹⁴C-labeled this compound in a flow-through aquatic system for a defined period (e.g., 28 days).

-

Depuration Phase: Transfer the fish to a clean, this compound-free water system and monitor their depuration of the substance for a defined period.

-

Sampling: Sample fish and water at regular intervals during both the uptake and depuration phases.

-

Analysis: Analyze the fish tissue and water samples to determine the concentration of this compound.

-

Data Analysis: Calculate the bioconcentration factor (BCF) as the ratio of the concentration of this compound in the fish at steady-state to the concentration in the water.

Visualization of Pathways and Workflows

The following diagrams illustrate key processes related to the environmental fate of this compound.

Caption: Major degradation pathways of this compound in the environment.

Caption: Experimental workflow for a soil degradation study (OECD 307).

References

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. fao.org [fao.org]

- 3. fera.co.uk [fera.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 7. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

Fenitrothion: A Technical Overview of its Chemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fenitrothion, an organophosphate insecticide. It covers its fundamental chemical properties, synthesis, analytical detection methods, and its primary mechanism of action, including relevant biological pathways.

Core Chemical and Physical Properties

This compound, with the CAS number 122-14-5 , is a broad-spectrum organothiophosphate insecticide and acaricide.[1][2][3][4] Its chemical name is O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate.[5] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 122-14-5 | [1][2][3][4] |

| Molecular Formula | C9H12NO5PS | [2][4] |

| Molecular Weight | 277.23 g/mol | [1][2] |

| Appearance | Brownish-yellow oil | |

| Melting Point | 3.4°C | [2] |

| Boiling Point | 140-145°C at 0.05 torr | [2] |

| Density | 1.3227 g/cm³ | [2] |

| Vapor Pressure | 1.5 x 10⁻² Pa at 20°C | [2] |

| Water Solubility | 0.003 g/100 mL | [2] |

| LogP | 3.319 at 25°C | [2] |

Chemical Structure

The chemical structure of this compound consists of a phosphorothioate core with two methoxy groups, and a 3-methyl-4-nitrophenyl group attached to the phosphorus atom.

Caption: Chemical structure of this compound.

Experimental Protocols

Green Sonochemical Synthesis of this compound

A more environmentally friendly method for synthesizing technical grade this compound has been developed utilizing sonochemical assistance and an ionic liquid as a recoverable solvent.

1. Preparation of 3-methyl-4-nitrophenol:

-

A mixture of m-cresol (2 mmol) and ferric nitrate (1.3 mmol) in triethylammonium nitrate (2 g) is sonicated at 30°C for 50 minutes in an ultrasonic bath at 35 kHz.

-

Upon completion (monitored by TLC), the mixture is diluted with 2 mL of water and filtered.

-

The product is extracted from the precipitate with ethyl acetate (2 x 5 mL).

-

The solvent is then evaporated under vacuum to yield the crude product.

2. Preparation of Dimethyl Chlorothiophosphate:

-

To a mixture of methanol (6.9 mmol) and triethylamine (5.8 mmol) in toluene (4 mL) in an ice bath, thiophosphoryl chloride (3.1 mmol) is added and stirred for 30 minutes.

-

The resulting mixture is filtered to remove the triethylammonium chloride by-product. The colorless filtrate containing O,O-Dimethyl phosphorochloridothioate in toluene is used in the next step.

3. Synthesis of O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate (this compound):

-

The synthesized 3-methyl-4-nitrophenol (2.5 mmol) is added to the dimethyl chlorothiophosphate in toluene from the previous step and stirred at room temperature for 30 minutes.

-

The mixture is then refluxed at 70°C for 3 hours.

-

After the reaction is complete (monitored by TLC), the solution is washed with cold water (2 x 5 mL).

-

The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated.

-

The final product is purified by column chromatography on silica gel (n-Hexane/Ethyl acetate, 1:1).

Solid-Phase Extraction for this compound Removal

A magnetic nanosorbent (rGO/MoS₂/Fe₃O₄) can be used for the efficient removal of this compound from aqueous solutions.[3]

-

4 mL of a this compound solution (10 µg/mL) is treated with 30 mg of the rGO/MoS₂/Fe₃O₄ nanosorbent at pH 7.0.

-

The mixture is agitated on a shaker at 200 rpm for 5 minutes at 25°C.

-

The nanosorbent is then magnetically separated from the solution.

-

The adsorbed this compound is desorbed with 4.0 mL of ethanol-acetic acid (0.01 M) with shaking for 5 minutes.

-

After magnetic separation of the nanocomposite, the concentration of this compound in the diluted solution is determined by UV-Vis spectrophotometry.[3]

Electrochemical Detection of this compound

A sensitive electrochemical sensor for the detection of this compound can be fabricated using a polyzincon-modified glassy carbon electrode (GCE).[4]

-

A GCE is immersed in a 0.10 mmol/L zincon solution at pH 7.0.

-

The electrode is then successively scanned between -1.00 to 2.20 V (vs. Ag/AgCl) at a scan rate of 70 mV/s for six cycles to form the polyzincon film.

-

The differential pulse voltammetric response of this compound is measured at approximately -0.60 V to determine its concentration.

-

The peak current is linearly proportional to the this compound concentration in the range of 5 to 8600 nmol/L, with a detection limit of 1.5 nmol/L.[4]

Biological Interactions and Signaling Pathways

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[6][7] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[6][8]

This compound itself is a relatively weak inhibitor of AChE. However, it is metabolically activated in the liver by cytochrome P450 enzymes to its oxygen analog, fenitrooxon, which is a much more potent AChE inhibitor.[9] The biotransformation of this compound also involves detoxification pathways.[9]

Caption: Metabolism and toxic action of this compound.

In addition to its primary mode of action, research suggests that this compound can also induce glucose metabolism disorders by inhibiting the AMPKα and IRS1/PI3K/AKT signaling pathways.[2] Furthermore, it has been shown to act as a competitive antagonist of the human androgen receptor.[10][11]

Experimental Workflow for Toxicity Assessment

A typical workflow for assessing the toxicity of this compound involves a combination of in vitro and in vivo studies.

Caption: General workflow for this compound toxicity testing.

References

- 1. This compound (Ref: OMS 43) [sitem.herts.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Decontamination of this compound from aqueous solutions using rGO/MoS2/Fe3O4 magnetic nanosorbent: synthesis, characterization and removal application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound (EHC 133, 1992) [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Acetylcholinesterase Inhibition in Rats and Humans Following Acute this compound Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. db.cngb.org [db.cngb.org]

- 11. Androgen Receptor Antagonism by the Organophosphate Insecticide this compound - American Chemistry Council [americanchemistry.com]

Acute and chronic toxicity of fenitrothion in mammals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fenitrothion, a broad-spectrum organophosphate insecticide, has been extensively used in agriculture and public health for pest control. This guide provides a comprehensive technical overview of its acute and chronic toxicity in mammalian species. It summarizes key toxicological data, details the experimental protocols for its assessment, and illustrates the underlying mechanisms and experimental workflows. This information is intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects of a substance following a single or short-term exposure. The primary endpoints are typically the median lethal dose (LD50) for oral and dermal exposure, and the median lethal concentration (LC50) for inhalation exposure.

Quantitative Data for Acute Toxicity

The following table summarizes the acute toxicity values of this compound in various mammalian species.

| Species | Route of Administration | Parameter | Value |

| Rat | Oral | LD50 | 250-800 mg/kg[1] |

| Rat | Dermal | LD50 | >890 mg/kg[1] |

| Rat | Inhalation | LC50 (4-hour) | 378 mg/m³[1] |

| Mouse | Oral | LD50 | 715-870 mg/kg[1] |

| Mouse | Dermal | LD50 | >3,000 mg/kg[1] |

| Guinea Pig | Oral | LD50 | 500 mg/kg[1] |

| Rabbit | Dermal | - | Mild skin irritation[1] |

| Rabbit | Ocular | - | Mild eye irritation[1] |

Experimental Protocols for Acute Toxicity Testing

This protocol is designed to determine the median lethal dose of a substance when administered orally.[2]

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females if used.[2] A minimum of 5 animals of the same sex are used for each dose level.[2]

-

Housing and Environmental Conditions: The temperature of the experimental animal room should be maintained at 22°C (± 3°) with a relative humidity of 30-70%.[2] Animals can be group-caged by sex, but individual caging may be necessary depending on the test substance's effects.[2]

-

Fasting: Animals are fasted prior to administration of the test substance. For rats, food is typically withheld overnight.[2]

-

Dose Administration: The test substance is administered orally in graduated doses to several groups of animals, with one dose per group.[2] Administration is typically done by gavage using a stomach tube or a suitable intubation cannula.[2] If a single dose is not feasible, it can be administered in smaller fractions over a period not exceeding 24 hours.[2]

-

Observation Period: Animals are observed for effects and mortality for at least 14 days.[3]

-

Clinical Observations: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern.

-

Necropsy: All animals that die during the test and all surviving animals at the end of the test are subjected to a gross necropsy.[4]

This test evaluates the toxicity of a substance applied to the skin.[4]

-

Test Animals: Healthy young adult animals (e.g., rats or rabbits) are used.[5]

-

Preparation of Animals: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the animals by clipping or shaving, covering at least 10% of the body surface area.[4]

-

Application of Test Substance: The test substance is applied uniformly over the shaved area and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[4][5][6]

-

Dose Levels: Graduated doses are applied to several groups of animals, one dose per group.[4]

-

Observation Period: Animals are observed for signs of toxicity for at least 14 days.[4][7]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[7]

This guideline describes two main protocols for assessing acute inhalation toxicity: the traditional LC50 protocol and the Concentration x Time (C x t) protocol.[1][3][8][9]

-

Test Animals: The preferred species is the rat, using healthy young adult animals.[9]

-

Exposure Conditions: Animals are exposed to the test substance, which can be a gas, vapor, or aerosol, in an inhalation chamber.[1][3] The exposure duration is typically 4 hours for the traditional LC50 protocol.[1][3]

-

Concentration Levels: In the LC50 protocol, animals are exposed to at least three concentrations.[3]

-

Observation Period: Following exposure, the animals are observed for at least 14 days.[1][3]

-

Data Collection: Observations include mortality, clinical signs, body weight changes, and gross pathology at necropsy.[1][3]

Chronic Toxicity

Chronic toxicity studies assess the adverse effects of a substance following prolonged and repeated exposure over a significant portion of the animal's lifespan. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Quantitative Data for Chronic Toxicity

| Species | Duration | Parameter | Value | Critical Effect |

| Rat | 2 years | NOAEL | 0.5 mg/kg bw/day | Inhibition of brain cholinesterase activity |

| Rat | 6 months | NOAEL | 0.6 mg/kg bw/day | Inhibition of brain cholinesterase activity |

| Rat | 3 months | NOAEL | 0.57 mg/kg bw/day | Ocular toxicity |

| Rat | 3 months | NOAEL | 1.3 mg/kg bw/day | Neurotoxicity (15% inhibition of brain cholinesterase activity) |

| Mouse | - | NOEL | 10 ppm (1.44 mg/kg bw/day in males, 1.51 mg/kg bw/day in females) | Significant plasma, erythrocyte and brain ChE inhibition and plasma cholesterol concentration |

Experimental Protocol for Chronic Toxicity Testing - Based on OECD Guideline 452